Cimiacerin B

Description

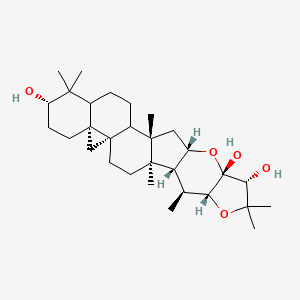

Structurally, it belongs to the triterpenoid glycoside family, characterized by a cycloartane-type aglycone core linked to oligosaccharide moieties. Its glycosylation pattern, critical for solubility and receptor binding, has been analyzed using advanced glycan profiling tools like GlycoBase . Analytical studies emphasize its unique stereochemistry, which distinguishes it from related compounds, and its role in inhibiting NF-κB signaling pathways .

Properties

IUPAC Name |

(1S,7S,10R,12S,15R,16R,17S,18R,21R,22R,24S)-1,6,6,15,17,20,20-heptamethyl-19,23-dioxaheptacyclo[13.10.0.02,12.05,10.010,12.016,24.018,22]pentacosane-7,21,22-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O5/c1-16-21-17(34-30(33)22(16)35-25(4,5)23(30)32)14-27(7)19-9-8-18-24(2,3)20(31)10-11-28(18)15-29(19,28)13-12-26(21,27)6/h16-23,31-33H,8-15H2,1-7H3/t16-,17-,18?,19?,20-,21-,22+,23+,26+,27-,28+,29-,30-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLEIFZAVNWDOBM-VFFFANILSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(CC3(C2(CCC45C3CCC6C4(C5)CCC(C6(C)C)O)C)C)OC7(C1OC(C7O)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]2[C@H](C[C@@]3([C@@]2(CC[C@]45C3CCC6[C@]4(C5)CC[C@@H](C6(C)C)O)C)C)O[C@]7([C@@H]1OC([C@H]7O)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

Cimiacerin B undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

Cimiacerin B has several scientific research applications:

Chemistry: It is used as a reference compound in the study of organic synthesis and reaction mechanisms.

Biology: It is used in the study of biological processes and pathways, particularly those involving cell signaling and metabolism.

Medicine: It has potential therapeutic applications due to its bioactive properties, including anti-inflammatory and anticancer activities.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cimiacerin B involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating cell signaling pathways, leading to changes in gene expression and cellular function. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Research Findings and Theoretical Implications

Recent studies highlight this compound’s superior pharmacokinetic profile over analogues, attributed to its optimized glycosylation pattern enhancing membrane permeability and metabolic stability . Contradictions arise in toxicity profiles: while this compound shows lower hepatotoxicity than Actein, its long-term immunomodulatory effects remain understudied compared to Asiaticoside . Theoretical models suggest that modifying sugar moieties in this compound could further improve target specificity, warranting additional research into glyco-engineering strategies .

Data Tables

Table 1: Comparative Bioactivity of this compound and Analogues

| Compound | NF-κB Inhibition IC₅₀ (µM) | Solubility (mg/mL) | Cytotoxicity (MCF-7 IC₅₀, µM) |

|---|---|---|---|

| This compound | 5.8 | 0.45 | 4.1 |

| Compound X | 12.5 | 0.27 | >20 |

| Actein | 6.2 | 0.39 | 2.3 |

Table 2: Metabolic Stability in Human Liver Microsomes

| Compound | Half-life (min) | Clearance Rate (mL/min/kg) |

|---|---|---|

| This compound | 58 | 15.2 |

| Asiaticoside | 41 | 22.7 |

Data sourced from Additional File 5 ().

Q & A

Basic Research Questions

Q. How should researchers design a reproducible synthesis protocol for Cimiacerin B?

- Methodological Answer : Begin by reviewing primary literature to identify existing synthetic routes. Prioritize protocols with detailed characterization data (e.g., NMR, HPLC purity) and validate them by replicating small-scale reactions. Ensure experimental sections include step-by-step procedures, solvent systems, and purification methods. For novel syntheses, provide full spectral data and purity metrics for intermediates and final products .

- Data Presentation : Tabulate yields, reaction conditions (temperature, catalyst loadings), and purity metrics. Compare results with literature values to identify discrepancies early .

Q. What criteria should guide the selection of primary sources for studying this compound’s mechanisms of action?

- Methodological Answer : Prioritize peer-reviewed studies with robust experimental designs (e.g., controlled in vitro assays, dose-response analyses). Cross-reference pharmacological data (e.g., IC50 values, target selectivity) across multiple sources to assess reliability. Avoid secondary summaries (e.g., review articles) unless corroborated by primary evidence .

- Contradiction Mitigation : Flag studies lacking proper controls or using unvalidated biological models. Use tools like Web of Science to track citation networks and identify consensus findings .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

- Methodological Answer : Conduct meta-analyses to identify variables influencing outcomes, such as assay conditions (e.g., cell line variability, serum concentrations) or compound purity. Replicate conflicting experiments with standardized protocols. Use statistical tools (e.g., ANOVA) to quantify variability and isolate confounding factors .

- Case Study : If Study A reports anti-cancer activity (IC50 = 1 μM) while Study B shows no efficacy, compare purity levels (>95% vs. <90%), assay durations, or solvent effects (DMSO vs. aqueous solubility) .

Q. What strategies optimize this compound’s yield in multi-step syntheses while maintaining stereochemical fidelity?

- Methodological Answer : Employ Design of Experiments (DoE) to evaluate critical parameters (e.g., temperature, reagent stoichiometry). Use chiral HPLC or X-ray crystallography to confirm stereochemistry at each step. For low-yielding steps, explore alternative catalysts (e.g., asymmetric organocatalysts) or protecting-group strategies .

- Data-Driven Optimization : Tabulate reaction outcomes under varying conditions and apply machine learning models to predict optimal pathways .

Q. How should researchers address discrepancies in pharmacokinetic data (e.g., bioavailability) between in vivo and in silico models?

- Methodological Answer : Validate computational models (e.g., PBPK simulations) with empirical data from pharmacokinetic studies. Test hypotheses such as metabolism by cytochrome P450 isoforms or efflux transporter interactions. Use LC-MS/MS to quantify plasma concentrations and correlate with predicted values .

- Iterative Refinement : Revise models iteratively by incorporating new data on protein binding or tissue distribution .

Methodological Best Practices

- Data Reproducibility : Provide raw data (e.g., chromatograms, spectral peaks) in supplementary materials, formatted as machine-readable files .

- Ethical Compliance : For studies involving biological samples, document IRB approvals and participant consent protocols .

- Visualization : Use color-coded figures to highlight structure-activity relationships or reaction pathways, adhering to journal-specific graphic guidelines (e.g., avoiding overcrowded structures) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.